![molecular formula C10H16O4 B13156902 Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13156902.png)
Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used in research and industrial applications due to its interesting chemical properties and potential for various reactions.
Vorbereitungsmethoden
The synthesis of Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions . One common method involves the use of ethyl chloroformate and a suitable base to facilitate the formation of the ester linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research :
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with various molecular targets and pathways . The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. This can lead to changes in metabolic pathways and cellular processes, making it a useful compound for studying biochemical mechanisms.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds such as 1,6-dioxaspiro[4.4]nonane and 1,6,9-trioxaspiro[4.5]decane . These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of additional oxygen atoms or different ring sizes can significantly impact their behavior in chemical reactions and biological systems.
1,6-Dioxaspiro[4.4]nonane: This compound has a larger ring system and different reactivity compared to this compound.
1,6,9-Trioxaspiro[4.5]decane:
This compound stands out due to its specific ring size and functional groups, making it a versatile compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H16O4 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-3-13-9(11)8-10(14-8)4-5-12-6-7(10)2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
DRJJBKWMQYCHSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C2(O1)CCOCC2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


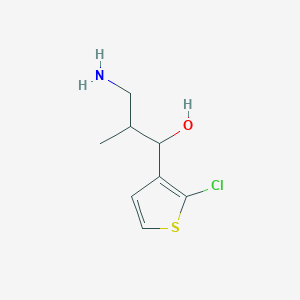
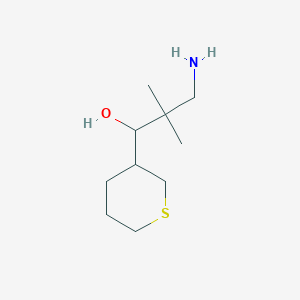
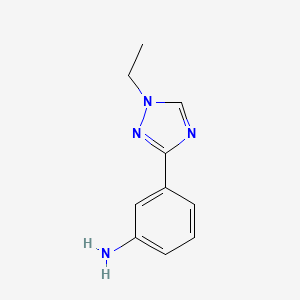
![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B13156843.png)
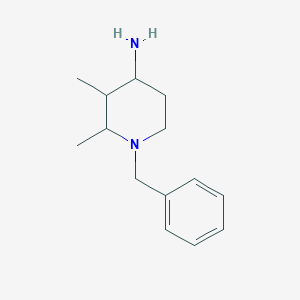
![5-[Ethyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13156851.png)
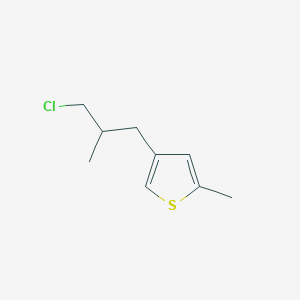
![1-[1-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13156866.png)
![N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B13156872.png)
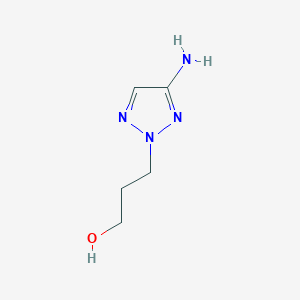
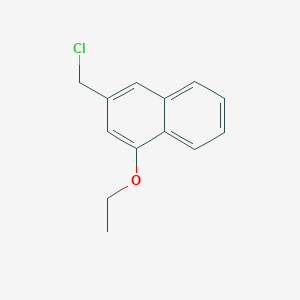
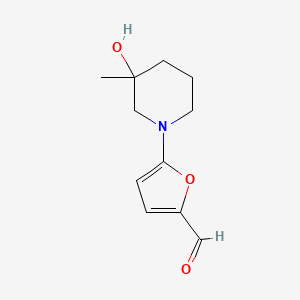
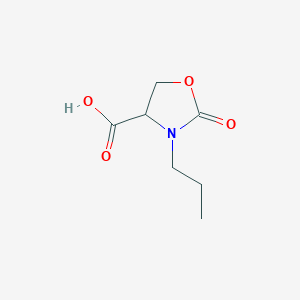
![3-[(3,5-Dimethylbenzoyl)amino]propanoic acid](/img/structure/B13156927.png)
